molecular formula C21H17Cl2NO2 B1678593 2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid CAS No. 313674-97-4

2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid

Numéro de catalogue B1678593
Numéro CAS: 313674-97-4
Poids moléculaire: 386.3 g/mol
Clé InChI: ZCQOSCDABPVAFB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid” is a chemical compound with the molecular formula C21H17Cl2NO2 . It is also known as PD-118057 .


Synthesis Analysis

The synthesis of such compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters is another method that can be used in the synthesis .

Applications De Recherche Scientifique

1. Application in Cancer Research

  • Summary of the Application : This compound has been used in the synthesis of new chalcone derivatives with anticancer and antioxidant properties .
  • Methods of Application : The compound was used in the design and synthesis of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides. The anticancer effects of these compounds were assessed using the MTT test on various human cancer cells, such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS .
  • Results or Outcomes : The activity of all compounds against cancer cells was significant, and the obtained IC50 values were in the range of 0.89–9.63 µg/mL. Among all the tested compounds, derivative 5 showed the highest activity on the AGS cell line .

2. Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

  • Summary of the Application : This compound has been synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile .
  • Methods of Application : The synthesis involved a reaction sequence of nitration, selective reduction, diazotisation, and chlorination .
  • Results or Outcomes : The synthesis resulted in a good yield of 2,4-dichloro-3,5-difluorobenzoic acid .

3. Biological Activities of Pyrazoline Derivative

  • Summary of the Application : This compound has been used in the synthesis of a newly synthesized pyrazoline derivative, which has been studied for its biological activities on rainbow trout alevins .
  • Methods of Application : The compound was used in the synthesis of a pyrazoline derivative, and its effects were assessed on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins .
  • Results or Outcomes : The study found that the newly synthesized pyrazoline derivative had neurotoxic potentials on the AchE activity and MDA level in the brain of alevins .

4. Use in Water Treatment Systems

  • Summary of the Application : This compound has been used in the synthesis of organically modified montmorillonite nanoclays, which have been studied for their adsorption properties .
  • Methods of Application : The compound was used in the modification of montmorillonite nanoclays. The adsorption properties of these nanoclays were then assessed for 2,4-Dichlorophenoxyacetic acid .
  • Results or Outcomes : The study found that the organically modified montmorillonite nanoclays could be used as 2,4-D adsorbents, expanding its range of applications in controlled release systems to be applied as herbicide or phytohormone, or even in water treatment systems .

Propriétés

IUPAC Name

2-[4-[2-(3,4-dichlorophenyl)ethyl]anilino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO2/c22-18-12-9-15(13-19(18)23)6-5-14-7-10-16(11-8-14)24-20-4-2-1-3-17(20)21(25)26/h1-4,7-13,24H,5-6H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQOSCDABPVAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)CCC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432075
Record name PD-118057
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid

CAS RN

313674-97-4
Record name PD-118057
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-118057
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid
Reactant of Route 2
2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid
Reactant of Route 5
2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid

Citations

For This Compound
24
Citations
A Nessler, O Okada, Y Kinoshita, K Nishimura… - 2023 - chemrxiv.org
The formulation of active pharmaceutical ingredients involves discovering stable crystal packing arrangements, or polymorphs, each of which has distinct pharmaceutically relevant …
Number of citations: 0 chemrxiv.org
A Gardner, MC Sanguinetti - Molecular Pharmacology, 2015 - ASPET
Compounds can activate human ether-à-go-go–related gene 1 (hERG1) channels by several different mechanisms, including a slowing of deactivation, an increase in single channel …
Number of citations: 8 molpharm.aspetjournals.org
W Wu, A Gardner, MC Sanguinetti - Molecular pharmacology, 2015 - ASPET
Block of human ether-à-go-go–related gene 1 (hERG1) K + channels by many drugs delays cardiac repolarization, prolongs QT interval, and is associated with an increased risk of …
Number of citations: 22 molpharm.aspetjournals.org
W Wu, A Gardner, MC Sanguinetti - Molecular pharmacology, 2015 - ASPET
Activation of human ether-a-go-go–related gene 1 (hERG1) K + channels mediates repolarization of action potentials in cardiomyocytes. RPR-260243 [(3R,4R)-4-[3-(6-methoxy-quinolin…
Number of citations: 19 molpharm.aspetjournals.org
A Gardner, W Wu, S Thomson, EM Zangerl-Plessl… - Molecular …, 2017 - ASPET
Outward current conducted by human ether-à-go-go–related gene type 1 (hERG1) channels is a major determinant of action potential repolarization in the human ventricle. Ginsenoside …
Number of citations: 6 molpharm.aspetjournals.org
F Potet, AN Lorinc, S Chaigne, CR Hopkins… - Journal of Biological …, 2012 - ASBMB
The human Ether-à-go-go-related gene (hERG)-encoded K + current, I Kr is essential for cardiac repolarization but is also a source of cardiotoxicity because unintended hERG inhibition …
Number of citations: 28 www.jbc.org
TL Lu, WT Chang, CH Chan, SN Wu - Frontiers in Pharmacology, 2019 - frontiersin.org
Tolvaptan (TLV), an oral non-peptide antagonist of vasopressin V 2 receptor, has been increasingly used for managements in patients with hyponatremia and/or syndrome of …
Number of citations: 16 www.frontiersin.org
HY Cho, TH Chuang, SN Wu - Biomedicines, 2021 - mdpi.com
SM-102 (1-octylnonyl 8-[(2-hydroxyethyl)[6-oxo-6-(undecyloxy)hexyl]amino]-octanoate) is an amino cationic lipid that has been tailored for the formation of lipid nanoparticles and it is …
Number of citations: 12 www.mdpi.com
K Lansu, S Gentile - Cell death & disease, 2013 - nature.com
Traditionally the hERG1 potassium channel has been known to have a fundamental role in membrane excitability of several mammalian cells including cardiac myocytes. hERG1 has …
Number of citations: 63 www.nature.com
AJ Nessler, O Okada, MJ Hermon, H Nagata… - Journal of applied …, 2022 - scripts.iucr.org
During in silico crystal structure prediction of organic molecules, millions of candidate structures are often generated. These candidates must be compared to remove duplicates prior to …
Number of citations: 2 scripts.iucr.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.